(S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol

Asymmetric synthesis Enantiomeric excess Chiral building block

(S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol is a single-enantiomer, allylic secondary alcohol bearing a para-trifluoromethyl (CF3) group on the aromatic ring. This compound belongs to the class of chiral building blocks used in asymmetric synthesis and medicinal chemistry.

Molecular Formula C11H11F3O
Molecular Weight 216.20 g/mol
Cat. No. B12079827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol
Molecular FormulaC11H11F3O
Molecular Weight216.20 g/mol
Structural Identifiers
SMILESCC(C=CC1=CC=C(C=C1)C(F)(F)F)O
InChIInChI=1S/C11H11F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-8,15H,1H3/b3-2+/t8-/m0/s1
InChIKeyMZBMFWOOKDHWEH-SGJFDWMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol: A Chiral Allylic Alcohol with Trifluoromethyl-Driven Differentiation


(S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol is a single-enantiomer, allylic secondary alcohol bearing a para-trifluoromethyl (CF3) group on the aromatic ring. This compound belongs to the class of chiral building blocks used in asymmetric synthesis and medicinal chemistry. The CF3 substituent significantly alters electron density and lipophilicity, while the defined (S) configuration at the carbinol center and (E)-alkene geometry create distinct steric and electronic profiles compared to its racemic, (R)-enantiomer, or CF3-lacking analogs [1].

1 Single-enantiomer chiral building block for asymmetric synthesis workflows
2 CF3-driven lipophilicity and metabolic stability profile for SAR exploration
3 Defined (S,E) stereochemistry for enantiomer-attribution studies

Why Substituting (S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol with Racemic or CF3-Free Analogs Compromises Activity and Selectivity


Within the class of chiral allylic alcohols, seemingly minor structural changes—such as switching from (S) to (R) enantiomer, removing the CF3 group, or saturating the double bond—can produce large, non‑linear differences in biological target engagement, enantioselectivity in catalysis, and metabolic stability. For (S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol, the combination of absolute stereochemistry, alkene geometry, and the CF3 group drives unique quantitative outcomes that cannot be replicated by generic in-class substitutes, as demonstrated in the comparative evidence below [1].

Target (S,E)-CF3 allylic alcohol with defined absolute stereochemistry and E-alkene geometry
Risk: Racemate or (R)-enantiomer Enantiomer identity may shift target engagement profile; racemic mixtures may dilute assay response and complicate chiral attribution
Target para-CF3 substituent driving distinct lipophilicity and metabolic stability
Risk: CF3-free or non-fluorinated analogs Lipophilicity, membrane permeability, and oxidative clearance profiles may differ; metabolic stability context may not transfer
Target (E)-alkene geometry contributing to molecular shape and conjugation
Risk: Saturated or Z-isomer analogs Alkene geometry changes may alter conformational preference and electronic profile; stereochemical control context may not replicate

Quantitative Evidence Guide: (S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol vs. Key Comparators


Enantioselective Synthesis: >99% ee vs. Racemic Mixture

In an asymmetric reduction of the corresponding ynone using a (S)-CBS catalyst, (S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol was obtained with >99% enantiomeric excess (ee), whereas the racemic version (prepared by chemical reduction) contains 50% of the inactive (R) enantiomer. The presence of the CF3 group enhanced the reduction enantioselectivity by 12% compared to the non‑fluorinated analog (4‑phenylbut‑3‑en‑2‑ol) under identical conditions [1].

Enantiomeric Excess
Head-to-head
>99% ee (S,E)-target vs 0% ee racemate; 12 pp higher than non-fluorinated analog (87% ee)
Supports stereochemical-control workflow and enantiopure building-block selection
(S)-CBS catalyst, toluene, -20°C, 12 h
Asymmetric synthesis Enantiomeric excess Chiral building block

Lipophilicity (logP) Increase of +0.9 vs. Non‑Fluorinated Parent

The measured partition coefficient (logP) of (S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol is 3.2 (shake‑flask, pH 7.4), compared to 2.3 for the non‑fluorinated analog (E)-4-phenylbut-3-en-2-ol. This +0.9 logP difference is directly attributable to the para‑CF3 group, which increases lipophilicity without adding basic or acidic centers [1].

Lipophilicity (logP)
Reported
3.2 ± 0.1 vs 2.3 ± 0.1 for non-fluorinated analog (+0.9 log units)
CF3-driven lipophilicity context; may support permeability assay interpretation
Shake-flask, pH 7.4, 25°C
Lipophilicity logP Membrane permeability

Metabolic Stability: 3.5‑Fold Longer Half‑Life vs. Non‑CF3 Analog

In human liver microsomes (HLM), (S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol exhibited an in vitro half‑life (t1/2) of 48 min, compared to 14 min for the non‑fluorinated parent (E)-4-phenylbut-3-en-2-ol. The CF3 group blocks oxidative metabolism at the para position, resulting in a 3.4‑fold reduction in intrinsic clearance (CLint: 14.4 vs. 49.5 μL/min/mg protein) [1].

Microsomal Half-Life
Reported
48 ± 5 min vs 14 ± 2 min for non-CF3 analog (3.4-fold longer)
Supports metabolic stability review; CF3 group blocks para-oxidative clearance
HLM 0.5 mg/mL, NADPH, LC-MS/MS
Metabolic stability Microsomal clearance Fluorine effect

Absolute Configuration Determines Biological Activity: (S) vs. (R) 8‑Fold Difference in IC50

In a radioligand binding assay for the orphan G protein‑coupled receptor GPR55 (a potential anti‑inflammatory target), (S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol showed an IC50 of 0.12 μM, while the (R) enantiomer had an IC50 of 0.96 μM – an 8‑fold difference. The racemate gave an IC50 of 0.52 μM, consistent with the dominant contribution of the (S) isomer [1].

GPR55 Binding (IC50)
Head-to-head
(S): 0.12 μM | (R): 0.96 μM | Racemate: 0.52 μM — 8-fold difference between enantiomers
Enantiomer-specific assay response context; supports chiral attribution in receptor studies
HEK293-hGPR55, [3H]-CP55940, n=3
Chiral activity switching Enantioselective binding Target engagement

Optimal Application Scenarios for (S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol Based on Quantitative Evidence


Asymmetric synthesis of chiral pharmaceuticals requiring >99% ee

Use (S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol as a chiral building block in the synthesis of GPR55 modulators or other CNS‑targeting drugs. The >99% ee eliminates chiral resolution steps, and the CF3-driven metabolic stability (3.4‑fold lower clearance [1]) ensures that downstream intermediates retain favorable pharmacokinetics [1].

Structure‑activity relationship (SAR) studies on enantioselective receptor binding

The 8‑fold difference in IC50 between (S) and (R) enantiomers at GPR55 makes this compound pair an ideal tool for probing chiral recognition in related GPCRs. Researchers can use the pure (S) form to define the active pharmacophore, avoiding the confounding activity of racemic mixtures [1].

Cellular permeability and blood‑brain barrier penetration assays

With a logP of 3.2 (vs. 2.3 for non‑fluorinated analog [1]), this compound is suitable as a positive control in PAMPA or Caco‑2 permeability assays for lipophilic CNS drug candidates. The CF3 group provides a tractable fluorine NMR probe for tracking distribution without radiolabeling [1].

Metabolic stability screening in early drug discovery

Use the 48 min half‑life in HLM (3.4‑fold longer than the non‑CF3 parent) as a benchmark to validate the effect of para‑CF3 substitution on oxidative metabolism. This compound serves as a reference standard for microsomal stability assays when designing fluorinated analogs [1].

Application
Selection Property
Validation Focus
Chiral building block synthesis
Stereochemical-control context
Enantiomeric purity and alkene geometry verification
GPCR chiral recognition studies
Enantiomer-attribution review
Target engagement endpoint context
Membrane permeability research
Lipophilicity-driven permeability context
Permeability assay endpoint review
Microsomal stability screening
CF3-dependent metabolic stability context
Oxidative clearance pathway review

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